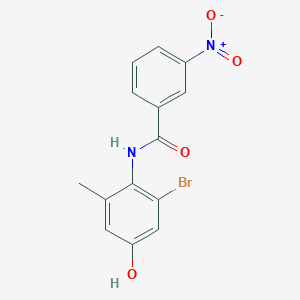![molecular formula C21H18N2S2Sn B12615142 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole CAS No. 918446-75-0](/img/structure/B12615142.png)
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with triphenyltin chloride. The reaction is carried out in an organic solvent such as ethanol or benzene under reflux conditions. The mixture is heated for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or stannane derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or stannane derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed that the compound interacts with various molecular targets and pathways in biological systems. The presence of the triphenylstannyl group may enhance its ability to interact with cellular components, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-[(phenylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of a triphenylstannyl group.
2-Methyl-5-[(methylsulfanyl)-1,3,4-thiadiazole: Contains a methyl group instead of a triphenylstannyl group.
2-Methyl-5-[(butylsulfanyl)-1,3,4-thiadiazole: Contains a butyl group instead of a triphenylstannyl group.
Uniqueness
The presence of the triphenylstannyl group in 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
918446-75-0 |
|---|---|
Fórmula molecular |
C21H18N2S2Sn |
Peso molecular |
481.2 g/mol |
Nombre IUPAC |
(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/3C6H5.C3H4N2S2.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3(6)7-2;/h3*1-5H;1H3,(H,5,6);/q;;;;+1/p-1 |
Clave InChI |
DCMVUCLJAMNSSV-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN=C(S1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12615060.png)

![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine](/img/structure/B12615067.png)
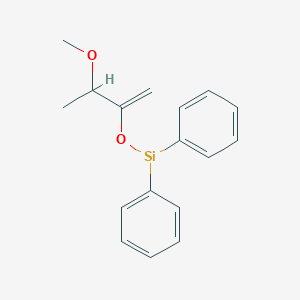
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
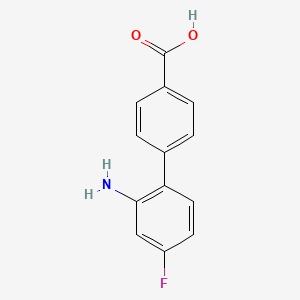
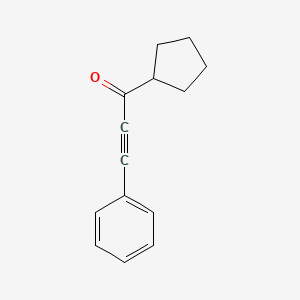
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)
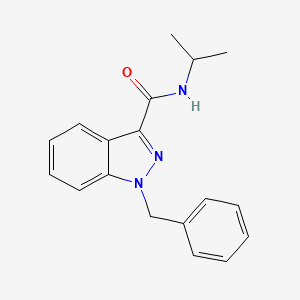
![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
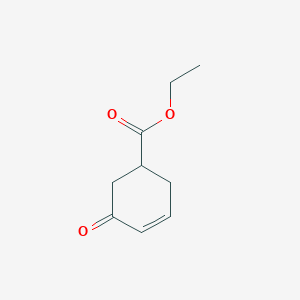
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
